N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine
Description
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODDELUCXSQUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 4-amino-2-fluorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N
Biological Activity
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine is a compound with significant biological activity, particularly in pharmacological contexts. This article will delve into its biological mechanisms, pharmacodynamics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Amino group : Contributing to its interaction with biological targets.
- Fluorophenoxy group : Enhancing lipophilicity and biological activity.
- Diethylamine moiety : Influencing receptor binding and pharmacokinetics.
Research indicates that this compound interacts with various biological targets, primarily influencing neurotransmitter systems. Its mechanism of action involves:
- Inhibition of reuptake transporters : Particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) .
- Modulation of ion channels : The compound has been noted to affect hERG potassium channels, which are crucial for cardiac repolarization .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Activity :
- Neuropharmacology :
- Cardiac Safety Profile :
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest several therapeutic applications:
- Anticancer Activity: The compound has been studied for its role in inhibiting various cancer cell lines. Its ability to interact with specific kinases makes it a candidate for targeted cancer therapies.
- Neurological Research: The compound's amine functional groups suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Biochemical Applications
In biochemical research, this compound serves as a useful reagent in various assays:
- Enzyme Inhibition Studies: It has been utilized to study the inhibition of enzymes involved in cancer metabolism.
Pharmacological Studies
The pharmacological profile of this compound indicates its potential use in drug formulation:
- Bioavailability Enhancement: Research has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs when used as an excipient or co-formulant.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with a focus on breast and lung cancers. The compound was found to inhibit tumor growth in vivo, suggesting its potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
In a study examining the effects on neurotransmitter release, this compound was shown to modulate dopamine levels in vitro, indicating its potential role in treating neurological disorders such as Parkinson's disease.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine
- Molecular Formula : C₁₀H₁₅FN₂O
- Molecular Weight : 198.24 g/mol
- CAS Number : 221198-82-9 .
Key Features: This compound consists of a 4-amino-2-fluorophenoxy group linked via an ethyl chain to a diethylamine moiety. The diethylamine group contributes to basicity and steric bulk, which may modulate pharmacokinetic properties.
Comparison with Structurally Similar Compounds
4-(2-Diethylaminoethoxy)benzylamine (CAS 1849-80-5)
- Molecular Formula : C₁₃H₂₂N₂O
- Molecular Weight : 222.33 g/mol .
- Key Differences: Replaces the 4-amino-2-fluorophenoxy group with a benzylamine substituent. Lacks fluorine, which may reduce metabolic stability but increase lipophilicity.
- Applications: Potential use in CNS-targeted therapies due to the benzylamine moiety, which is common in neurotransmitter analogs.
N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-diethylamine
2-(4-Fluorophenoxy)-N-methylethanamine
2-(4-Bromophenoxy)-N,N-diethylethanamine
Etoloxamine (CAS 1157-87-5)
- Molecular Formula: C₁₉H₂₅NO
- Molecular Weight : 283.42 g/mol .
- Key Differences: Contains a benzylphenoxy group and a larger aromatic system.
- Applications : Marketed as an antihistamine, highlighting the pharmacological versatility of diethylamine-containing compounds.
Research Findings and Structure-Activity Relationships (SAR)
Impact of Halogen Substituents
Role of the Amine Group
- Diethylamine : Provides steric bulk and moderate basicity (pKa ~10), favoring membrane permeability and sustained release .
- Methylamine : Reduces steric hindrance, enabling faster clearance and lower toxicity .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | LogP (Predicted) | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₅FN₂O | 198.24 | 4-Amino-2-fluoro, diethyl | 1.8 | Pharma intermediates |
| 4-(2-Diethylaminoethoxy)benzylamine | C₁₃H₂₂N₂O | 222.33 | Benzylamine, diethyl | 2.3 | CNS therapies |
| N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-diethylamine | C₁₂H₁₉ClN₂O | 242.75 | Chloro, diethyl | 2.5 | Enzyme inhibitors |
| Etoloxamine | C₁₉H₂₅NO | 283.42 | Benzylphenoxy, diethyl | 3.9 | Antihistamines |
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-amino-2-fluorophenol and a diethylamine-containing alkyl halide or epoxide. For example, reacting 2-chloroethyl-N,N-diethylamine (CAS 100-35-6, ) with 4-amino-2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction efficiency depends on solvent polarity, base strength, and temperature control to minimize side reactions like oxidation of the amino group .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aromatic protons (δ 6.5–7.2 ppm for fluorophenoxy), ethylenic protons (δ 3.5–4.2 ppm for -OCH₂CH₂N-), and diethylamine methyl/methylene groups (δ 1.0–1.2 ppm and 2.4–3.0 ppm, respectively) .
- LC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ (calculated m/z ~269.3).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch, primary amine), 1240 cm⁻¹ (C-F stretch), and 1100 cm⁻¹ (C-O-C ether linkage) confirm structural features .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen for receptor-binding affinity (e.g., serotonin or adrenergic receptors) using radioligand displacement assays. For example, incubate the compound with 5-HT₂A receptor membranes and [³H]ketanserin, comparing IC₅₀ values to known agonists/antagonists . Cytotoxicity can be evaluated via MTT assays in HEK-293 or HeLa cell lines at concentrations of 1–100 µM .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies when modifying the fluorophenoxy or diethylamine moieties?
- Methodological Answer : Systematic SAR analysis involves synthesizing analogs with substitutions (e.g., replacing fluorine with chlorine or varying ethyl chain length). For example, replacing the 2-fluoro group with a methoxy group reduces electron-withdrawing effects, altering receptor-binding kinetics. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine oxidases. Validate predictions with in vitro enzyme inhibition assays .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; the primary amine group is prone to oxidation at pH > 8 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C). Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent amine oxidation .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Common byproducts include:
- Oxidized intermediates : Due to aerial oxidation of the 4-amino group. Mitigate by conducting reactions under N₂ and adding antioxidants (e.g., BHT).
- Ether cleavage : Hydrolysis of the phenoxy-ethyl linkage under strongly acidic/basic conditions. Monitor reaction pH and avoid prolonged heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
